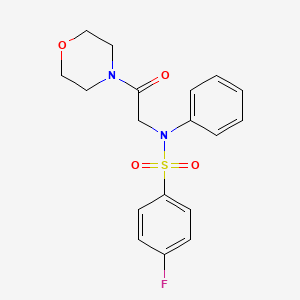

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide (4-Fluoro-MOPSO) is a sulfonamide-based compound that has been studied for its potential use in laboratory experiments. It is a versatile compound that can be used as a reagent, catalyst, or as a starting material for further reactions. 4-Fluoro-MOPSO has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields.

Scientific Research Applications

Synthesis and Characterization

Synthesis Process : The synthesis of related compounds involving 4-fluoro phenyl groups and morpholine derivatives has been documented. For example, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized through NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction (Mamatha S.V et al., 2019).

Crystal Structure Analysis : For compounds like 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, crystal structure determination is a key step in understanding the compound’s properties (Xuechen Hao et al., 2017).

Biological and Pharmacological Activities

Antibacterial and Antioxidant Properties : Compounds with 4-fluoro phenyl and morpholine features have demonstrated significant antibacterial, antioxidant, and antimicrobial activities. For instance, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed remarkable anti-TB activity and superior antimicrobial activity (Mamatha S.V et al., 2019).

Antimicrobial Potency : Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown good antimicrobial activity, with some compounds exhibiting potent activity in minimum inhibitory concentration (MIC) tests (D. B. Janakiramudu et al., 2017).

Antitumor Activity : Related compounds such as 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide have shown the ability to inhibit the proliferation of some cancer cell lines (Xuechen Hao et al., 2017).

Chemical Reactions and Processes

Fluorination Reactions : N-fluorobenzenesulfonamide derivatives have been used in enantioselective fluorination reactions, demonstrating the utility of such compounds in chemical synthesis (Fajie Wang et al., 2014).

Aminochlorination of Alkenes : Studies on N-chloro-N-fluorobenzenesulfonamide (CFBSA) have explored its use in the aminochlorination of alkenes, demonstrating the compound's role in organic synthesis (Xiao-Qiu Pu et al., 2016).

Synthesis of Pharmaceutical Intermediates : Continuous synthesis studies of compounds like 4-(2-fluoro-4-nitrophenyl)morpholine, an intermediate in pharmaceutical production, highlight the importance of such compounds in drug manufacturing (H. S. Pereira et al., 2021).

properties

IUPAC Name |

4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZXEEORJJJIKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)

![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)